N-(2-phenoxyphenyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(15-10-11-17-21-15)18-13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBLUXHPKXZLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Carbodiimide-Mediated Amide Coupling
Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and dicyclohexylcarbodiimide (DCC) dominate literature protocols due to their efficiency in activating carboxylic acids.
EDCl/HOBt Method
The most widely reported procedure involves reacting isoxazole-5-carboxylic acid (1.2 equiv) with 2-phenoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) using EDCl (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) at 25°C for 12 hours. Work-up entails sequential washes with 5% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the product as a white solid (75% yield). The protocol’s simplicity suits small-scale syntheses, though urea byproducts necessitate careful purification.
Table 1: EDCl/HOBt Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | EDCl, HOBt |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 75% |
| Purity (HPLC) | 97% |
DCC/DMAP Method
Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C to 25°C achieves 82% yield. The reaction completes in 6 hours, but insoluble dicyclohexylurea (DCU) complicates filtration. Precipitation from cold ether provides the product with 99% purity by $$ ^1H $$ NMR.
Acid Chloride Intermediate Method
Activating isoxazole-5-carboxylic acid as its acid chloride prior to amidation enhances electrophilicity, enabling rapid coupling under mild conditions.
Thionyl Chloride Protocol
Refluxing the carboxylic acid (1.0 equiv) with excess thionyl chloride (SOCl₂, 3.0 equiv) in toluene for 2 hours generates the acid chloride, which is reacted with 2-phenoxyaniline (1.1 equiv) in DCM at 0°C. Quenching with ice water and extraction affords the amide in 88% yield after recrystallization (ethanol/water).
Table 2: Acid Chloride Synthesis Data
| Parameter | Details |
|---|---|
| Activation Reagent | Thionyl Chloride |
| Solvent | Toluene/DCM |
| Temperature | Reflux/0°C |
| Reaction Time | 2 hours/1 hour |
| Yield | 88% |
| Melting Point | 142–144°C |
HATU-Mediated Coupling
The hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) reagent facilitates room-temperature coupling in dimethylformamide (DMF) with 2.0 equiv of N,N-diisopropylethylamine (DIPEA). After 3 hours, precipitation into ice water delivers 90% yield, though DMF removal requires extensive washing.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 100 W) in DMF reduces reaction time to 15 minutes with 85% yield. This method minimizes side reactions, yielding >99% purity by HPLC without chromatography.
One-Pot Synthesis Approaches
A novel one-pot strategy combines acid activation and coupling using propylphosphonic anhydride (T3P®) in acetonitrile at 80°C for 1 hour. In-situ water removal via molecular sieves drives the reaction to 92% conversion, though scalability is limited by sieves’ capacity.
Enzymatic and Green Chemistry Methods
Lipase B from Candida antarctica (CAL-B) in tert-butanol catalyzes amidation at 50°C, but yields plateau at 50% due to substrate inhibition. Solvent-free ball-milling with EDCl achieves 78% yield in 2 hours, offering a sustainable alternative.
Optimization and Reaction Conditions
Yield optimization hinges on solvent polarity, with DMF outperforming THF and DCM in HATU-mediated reactions. Stoichiometric studies reveal 1.2:1 acid-to-amine ratios maximize conversion, while excess reagent degrades product. Temperature screening shows EDCl coupling plateaus at 25°C, whereas microwave methods benefit from rapid heating.
Analytical Characterization
Consistent spectral data across methods validate structural integrity:
Table 3: $$ ^1H $$ NMR Data (400 MHz, CDCl₃)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Isoxazole C-H | 8.52 | s |
| Amide N-H | 6.21 | br s |
| Aromatic H | 7.68–6.89 | m |
HPLC analyses (C18 column, acetonitrile/water 60:40) show retention times of 8.2 ± 0.1 minutes with ≥95% purity.
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| EDCl/HOBt | 75 | 12 h | Low | Moderate |
| Acid Chloride | 88 | 3 h | Medium | High |
| HATU | 90 | 3 h | High | Low |
| Microwave | 85 | 0.25 h | Medium | Moderate |
Industrial Applications and Scalability
Acid chloride routes dominate pilot-scale production (10–100 kg batches) due to reagent availability and streamlined work-up. However, thionyl chloride’s corrosivity mandates specialized equipment. Microwave techniques suit API synthesis but face energy inefficiency at scale.
Chemical Reactions Analysis
N-(2-phenoxyphenyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(2-phenoxyphenyl)isoxazole-5-carboxamide has the molecular formula and a molecular weight of 280.283 g/mol. The compound features a five-membered heterocyclic structure that includes one nitrogen and one oxygen atom. Its mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to exert therapeutic effects.
Chemistry
- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various organic reactions to create derivatives with enhanced properties.
- Reagent : It acts as a reagent in chemical transformations, facilitating the development of new compounds with potential applications across different sectors.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration comparable to established antibiotics.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of glioblastoma cells. Studies reveal that it can selectively regulate genes associated with cancer pathways, demonstrating potential as a therapeutic agent in oncology .
Medicine
- Therapeutic Applications : this compound is being explored for its potential use in treating various diseases, including different types of cancer (e.g., lung cancer, ovarian cancer) and chronic inflammatory conditions . Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
- Pharmaceutical Formulations : The compound's properties make it suitable for incorporation into pharmaceutical compositions aimed at treating conditions like autoimmune diseases and infections .
Industry
- Material Development : In industrial applications, this compound is used in the formulation of new materials and as a precursor for synthesizing other important compounds.
- Chemical Processes : Its role in chemical processes includes improving reaction efficiencies and yielding products with desirable characteristics.
Case Studies
- Antimicrobial Efficacy : A study highlighted the antimicrobial effectiveness of this compound against Staphylococcus aureus, showcasing its potential as an alternative treatment for antibiotic-resistant strains.
- Anticancer Activity : In glioblastoma research, this compound was shown to inhibit cellular growth by regulating key metabolic pathways associated with cancer progression. The findings suggest its utility as a lead compound for further drug development targeting glioblastoma and potentially other cancers .
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Positional Isomerism (Isoxazole Carboxamide Position)
- 5-Carboxamide vs. This positional change may reduce binding affinity in biological targets due to steric hindrance . N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide () highlights the impact of carboxamide position on toxicity; the 3-position substitution introduces a hydroxyphenyl group, which may enhance solubility but increase acute oral toxicity (H302 classification) .
Phenoxy vs. Ethoxy Substituents
- However, the ethoxy group’s smaller size may weaken π-π stacking interactions in enzyme binding pockets . The addition of a sulfonimidoyl allyl chain introduces a polar, hydrogen-bonding group, enhancing target engagement (e.g., Chikungunya P2 cysteine inhibition) but complicating synthesis (31% yield in Step 1) .
Sulfamoyl and Sulfonyl Modifications
- Compared to the target compound, the sulfamoyl group may confer stronger interactions with charged residues in enzymatic targets .
Halogen and Trifluoromethyl Substituents
- N-(4-Chloro-3-nitrophenyl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (8c, ):
- Chloro and nitro groups enhance electron-withdrawing effects, stabilizing the carboxamide moiety. The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration but raising toxicity risks .
- Such modifications are absent in the target compound, suggesting its design prioritizes reduced cytotoxicity .
Melting Points and Solubility
*Estimated based on analogues. Higher melting points correlate with aromatic stacking and hydrogen bonding .
Toxicity Considerations
- The target compound lacks the acute oral toxicity (H302) and skin irritation (H315) seen in N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (), likely due to reduced hydroxyl group reactivity .
Biological Activity
N-(2-phenoxyphenyl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with isoxazole derivatives. The synthetic routes often include cyclization processes that yield the desired carboxamide structure. For example, derivatives have been synthesized through condensation reactions followed by hydrolysis, leading to a series of isoxazole compounds with varying substituents that influence their biological activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, a series of isoxazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. Specific compounds demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Table 1: Cytotoxic Activity of Isoxazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 6l | A549 | 0.22 |
| 6l | HepG2 | 0.26 |
| 6l | MDA-MB-231 | 0.21 |
| 2d | Hep3B | 23 |
| 2d | HeLa | 15.48 |
These results suggest that the structural modifications on the isoxazole ring significantly affect their potency against cancer cells.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key metabolic pathways. For instance, compounds have been shown to inhibit Acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism, leading to decreased malonyl-CoA levels and subsequent induction of apoptosis in cancer cells . Additionally, cell cycle analysis indicates that these compounds can arrest the cell cycle at the G0/G1 phase, further contributing to their anticancer efficacy .
Anti-inflammatory and Antimicrobial Activities
Beyond anticancer properties, this compound has been investigated for its anti-inflammatory and antimicrobial activities. Some derivatives have shown significant inhibition of neutrophil degranulation and superoxide formation, suggesting their potential as anti-inflammatory agents . Furthermore, antimicrobial evaluations indicated that certain isoxazole derivatives possess notable antibacterial and antifungal activities against various pathogens .
Table 2: Biological Activities of Isoxazole Derivatives
| Activity Type | Compound ID | Activity Level |
|---|---|---|
| Anticancer | 6l | High cytotoxicity |
| Anti-inflammatory | Hc | Strong inhibition |
| Antimicrobial | 9e | Good antibacterial activity |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Breast Cancer Treatment : A study demonstrated that specific isoxazole derivatives significantly inhibited MDA-MB-231 cell proliferation, with a detailed analysis revealing apoptosis induction through caspase activation.
- Inflammatory Disorders : Another investigation focused on the anti-inflammatory effects observed in animal models treated with isoxazole derivatives, showing reduced inflammatory markers and improved clinical outcomes.
- Antimicrobial Efficacy : Clinical isolates tested against synthesized isoxazoles revealed promising results in treating infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-phenoxyphenyl)isoxazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the isoxazole-5-carboxylic acid intermediate via cyclization of β-keto esters with hydroxylamine .
- Step 2 : Amide coupling between the isoxazole-5-carboxylic acid and 2-phenoxyaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF. Triethylamine is often added to neutralize acid byproducts .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be controlled to avoid side reactions, such as hydrolysis of the isoxazole ring. Purity is monitored via TLC and HPLC .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of the isoxazole ring (δ 6.5–7.5 ppm for protons) and the phenoxyphenyl group (aromatic protons at δ 6.8–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
- X-ray Crystallography : Resolves the 3D conformation of the molecule, particularly the dihedral angle between the isoxazole and phenoxyphenyl groups, which influences biological interactions .
Q. What are the primary applications in preclinical research?
- Methodological Answer :
- Enzyme Inhibition Assays : The compound’s isoxazole-carboxamide scaffold is tested against kinases (e.g., COX-2) using fluorescence-based activity assays. IC₅₀ values are calculated to determine potency .
- Cellular Uptake Studies : Lipophilicity (logP) is assessed via shake-flask methods to predict membrane permeability. The trifluoromethyl group (if present) enhances bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
- Metabolic Stability Testing : Use liver microsome assays to identify if discrepancies arise from rapid metabolism in certain models (e.g., human vs. murine microsomes) .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing phenoxy with thiophenyl) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbamate groups at the carboxamide moiety to enhance solubility. Hydrolysis in vivo regenerates the active form .
- Formulation Screening : Test nanoemulsions or cyclodextrin complexes to improve oral bioavailability. Particle size and zeta potential are critical metrics .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with off-target proteins (e.g., CYP450 isoforms). Prioritize derivatives with lower predicted binding scores .
- Free-Energy Perturbation (FEP) : Quantify binding energy differences between target and homologous proteins (e.g., COX-1 vs. COX-2) to refine selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
